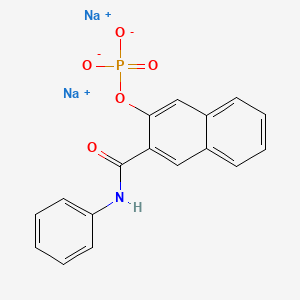

Phosphate de naphtyl AS sel de disodium

Vue d'ensemble

Description

2-Naphthalenecarboxamide, N-phenyl-3-(phosphonooxy)-, disodium salt, also known as Naphthol AS phosphate disodium salt, is a compound with the linear formula C17H12NO5PNa2 . It is intended for use as a substrate for the histochemical demonstration of acid and alkaline phosphatase activities .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string[Na+].[Na+].[O-]P([O-])(=O)Oc1cc2ccccc2cc1C(=O)Nc3ccccc3 . The InChI representation is 1S/C17H14NO5P.2Na/c19-17(18-14-8-2-1-3-9-14)15-10-12-6-4-5-7-13(12)11-16(15)23-24(20,21)22;;/h1-11H,(H,18,19)(H2,20,21,22);;/q;2*+1/p-2 . Physical And Chemical Properties Analysis

This compound is a powder that is soluble in water (50 mg/mL, clear, light yellow) . It is stored at a temperature of -20°C .Applications De Recherche Scientifique

Coloration histochimique

Le phosphate de naphtyl AS sel de disodium est utilisé dans la coloration de la phosphatase acide résistante au tartrate (TRAP). Cette technique est essentielle pour détecter l'activité des ostéoclastes, ce qui est crucial dans les études du métabolisme osseux .

Mesure de l'activité enzymatique

Il sert de composant dans le Tris-HCl pour la coloration des cellules afin de mesurer l'activité de la phosphatase alcaline (ALP). La phosphatase alcaline est une enzyme importante dans divers processus biologiques, et sa mesure est significative dans le diagnostic clinique .

Réaction de la phosphatase alcaline

Ce composé est utilisé pour effectuer la réaction de la phosphatase alcaline dans diverses analyses biochimiques, notamment les tests ELISA (enzyme-linked immunosorbent assay) pour la détection de l'activité de la phosphatase .

Analyse quantitative de l'activité enzymatique

Il est utilisé dans les milieux histochimiques pour la démonstration des phosphatases alcaline et acide avec des phosphates de la série naphtyl AS comme substrats. Cette application est vitale pour refléter les différents niveaux d'activités enzymatiques .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of Naphthol AS phosphate disodium salt are alkaline and acid phosphatases . These enzymes play a crucial role in a variety of biological processes, including energy metabolism and signal transduction.

Mode of Action

Naphthol AS phosphate disodium salt interacts with its targets by serving as a substrate for the phosphatase enzymes . The compound is hydrolyzed by these enzymes, leading to the release of naphthol AS .

Biochemical Pathways

The hydrolysis of Naphthol AS phosphate disodium salt by phosphatase enzymes is a key step in the biochemical pathways that these enzymes are involved in. The released naphthol AS can then interact with various diazonium salts to produce an azo-dye . This reaction is used to reflect various levels of enzyme activities .

Pharmacokinetics

Its solubility in ethanol and water suggests that it may have good bioavailability.

Result of Action

The hydrolysis of Naphthol AS phosphate disodium salt by phosphatase enzymes results in the production of a colored precipitate . This allows for the visualization of enzyme activity within cells or tissue sections . The color intensity of the precipitate can be used to quantify the level of enzyme activity .

Action Environment

The action of Naphthol AS phosphate disodium salt can be influenced by various environmental factors. For instance, the concentration of the substrate and the diazonium salt can affect the amount of azo-dye produced in the reactions for both phosphatases . Additionally, the presence of lipoproteins can affect the shape of extinction curves of azo-dyes produced in the reaction .

Propriétés

IUPAC Name |

disodium;[3-(phenylcarbamoyl)naphthalen-2-yl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14NO5P.2Na/c19-17(18-14-8-2-1-3-9-14)15-10-12-6-4-5-7-13(12)11-16(15)23-24(20,21)22;;/h1-11H,(H,18,19)(H2,20,21,22);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APGJTCWWLWOMQM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)([O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12NNa2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2071994 | |

| Record name | 2-Naphthalenecarboxamide, N-phenyl-3-(phosphonooxy)-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2071994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69815-54-9 | |

| Record name | 2-Naphthalenecarboxamide, N-phenyl-3-(phosphonooxy)-, sodium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069815549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenecarboxamide, N-phenyl-3-(phosphonooxy)-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenecarboxamide, N-phenyl-3-(phosphonooxy)-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2071994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

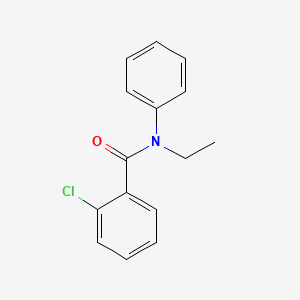

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(5-Methylisoxazol-3-Yl)-1H-1,2,4-Triazol-3-Yl]Acetone](/img/structure/B1604694.png)

![(3S,7aS)-7a-phenyl-3-propan-2-yl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B1604701.png)

![4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1604711.png)